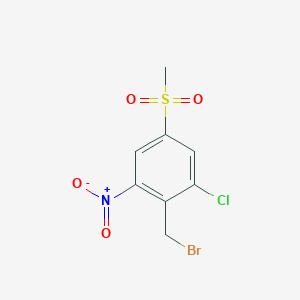

2-(Bromomethyl)-1-chloro-5-(methylsulfonyl)-3-nitrobenzene

Description

2-(Bromomethyl)-1-chloro-5-(methylsulfonyl)-3-nitrobenzene is a halogenated aromatic compound featuring a benzene ring substituted with four functional groups: a chloro group at position 1, a bromomethyl group at position 2, a nitro group at position 3, and a methylsulfonyl group at position 4. This arrangement creates a sterically crowded and electronically complex molecule. The bromomethyl group (CH₂Br) is a reactive site for nucleophilic substitution, while the nitro and methylsulfonyl groups are strong electron-withdrawing substituents, influencing the compound’s electronic distribution and reactivity.

Properties

IUPAC Name |

2-(bromomethyl)-1-chloro-5-methylsulfonyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO4S/c1-16(14,15)5-2-7(10)6(4-9)8(3-5)11(12)13/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUZHYMVSMTCNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C(=C1)Cl)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375529 | |

| Record name | 2-(bromomethyl)-1-chloro-5-methylsulfonyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849035-80-9 | |

| Record name | 2-(bromomethyl)-1-chloro-5-methylsulfonyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Bromomethyl)-1-chloro-5-(methylsulfonyl)-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of Methyl Group (Benzylic Bromination)

- The bromomethyl group is introduced by bromination of the methyl substituent on the aromatic ring.

- This is commonly achieved by radical bromination using bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.

- A typical procedure involves reacting the methyl-substituted aromatic compound with bromine in the presence of a catalyst such as iron (Fe) or light to initiate radical formation.

- Temperature control (often room temperature or slightly elevated) is critical to prevent polybromination or ring bromination.

Sulfonylation to Methylsulfonyl Group

- The methylsulfonyl substituent is introduced via oxidation or sulfonylation of a methyl or thiomethyl intermediate.

- One method involves reacting the corresponding methylthio derivative with sulfonylation reagents such as methanesulfonyl chloride (MsCl) in the presence of a base and catalyst.

- Alternatively, oxidation of methylthio groups to methylsulfonyl groups can be performed using oxidants like hydrogen peroxide or peracids.

- Reaction conditions are optimized to avoid oxidation of other sensitive groups like the nitro or chloro substituents.

Representative Preparation Method from Patent Literature

A relevant patent (CN107652246B) describes a multi-step synthesis involving bromination, condensation, chlorination, and sulfonylation steps on related aromatic intermediates, which can be adapted for preparing compounds with similar substitution patterns:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Bromination of methylbenzaldehyde derivative | Brominating reagent, solvent, catalyst, 0-100 °C, N2 atmosphere | 2-bromo-6-methylbenzaldehyde |

| 2 | Condensation with hydroxylamine hydrochloride, alkali addition | Solvent, 0-100 °C, 4-5 h | Oxime intermediate |

| 3 | Chlorination under ethylene pressure | Chlorinating reagent, catalyst, 0-100 °C, 0.1-6 MPa | Isoxazole intermediate |

| 4 | Sulfonylation | Sulfonylation reagent (e.g., MsCl), solvent, catalyst, temperature-controlled | Methylsulfonyl-substituted product |

Though the patent focuses on isoxazole derivatives, the sulfonylation and bromination steps are relevant for preparing 2-(bromomethyl)-1-chloro-5-(methylsulfonyl)-3-nitrobenzene.

Reaction Conditions and Optimization

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (CH2Cl2) are preferred for sulfonylation and halogenation reactions due to their ability to dissolve reagents and stabilize intermediates.

- Temperature: Controlled temperatures ranging from 0 °C to 100 °C are used to optimize reaction rates and selectivity.

- Catalysts: Lewis acids like FeCl3 or AlBr3 facilitate electrophilic aromatic substitution; bases such as sodium carbonate (Na2CO3) assist in neutralizing acids formed during sulfonylation.

- Atmosphere: Nitrogen or inert atmosphere is often employed to prevent unwanted oxidation or side reactions.

Analytical Data and Purification

- Purification is typically achieved by liquid-liquid extraction, followed by column chromatography on silica gel using gradients of hexane and dichloromethane.

- Characterization includes NMR (1H, 13C), mass spectrometry, and IR spectroscopy to confirm the presence of bromomethyl, chloro, methylsulfonyl, and nitro groups.

- Yields are optimized by controlling reagent equivalents, reaction time, and temperature.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Key Intermediate/Product | Notes |

|---|---|---|---|---|

| 1 | Bromination | Br2 or NBS, Fe catalyst, RT-50 °C | Bromomethyl aromatic intermediate | Radical bromination |

| 2 | Sulfonylation/Oxidation | MsCl, base (e.g., Na2CO3), solvent | Methylsulfonyl-substituted aromatic compound | Controlled oxidation/sulfonylation |

| 3 | Nitration | HNO3/H2SO4, low temperature | Nitro-substituted aromatic compound | Electrophilic aromatic substitution |

| 4 | Chlorination | Cl2 or SO2Cl2, FeCl3 catalyst | Chloro-substituted aromatic compound | Electrophilic aromatic substitution |

Research Findings and Considerations

- The regioselectivity of bromination and sulfonylation is influenced by the electronic effects of substituents; the presence of electron-withdrawing groups like nitro and chloro directs substitution patterns.

- Sulfonylation reagents and reaction conditions must be carefully selected to avoid degradation or side reactions of sensitive groups.

- Multi-step synthesis requires intermediate purification to ensure high purity and yield of the final product.

- Industrial scale-up involves optimization of solvent recycling, reagent stoichiometry, and reaction kinetics to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-chloro-5-(methylsulfonyl)-3-nitrobenzene can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The methylsulfonyl group can be oxidized further to sulfone derivatives using strong oxidizing agents.

Coupling Reactions: The chloro group can participate in coupling reactions like Suzuki or Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).

Major Products

Aminated Derivatives: From reduction of the nitro group.

Substituted Benzene Derivatives: From nucleophilic substitution or coupling reactions.

Scientific Research Applications

Medicinal Chemistry

2-(Bromomethyl)-1-chloro-5-(methylsulfonyl)-3-nitrobenzene serves as an important intermediate in the synthesis of pharmaceuticals. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating various biologically active compounds.

Case Studies:

- Antimicrobial Agents : Research has demonstrated that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anticancer Research : Studies indicate that certain analogs derived from this compound show promising activity against cancer cell lines, suggesting its utility in anticancer drug development.

Organic Synthesis

The compound is utilized as a building block in organic synthesis, particularly in the preparation of sulfonamide derivatives and other functionalized aromatic compounds. Its bromomethyl group allows for further modifications, enhancing its versatility.

Synthesis Examples:

- Functionalization of Aromatic Rings : It can be used to introduce various functional groups onto aromatic systems through electrophilic aromatic substitution.

- Preparation of Sulfonamides : The methylsulfonyl group can be transformed into sulfonamide derivatives, which are widely used in pharmaceuticals.

Material Science

In material science, this compound is explored for its potential applications in polymer chemistry. Its reactive groups can be incorporated into polymer matrices to modify their properties.

Research Insights:

- Polymer Functionalization : Incorporating this compound into polymers can enhance thermal stability and chemical resistance, making it suitable for advanced materials applications.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-chloro-5-(methylsulfonyl)-3-nitrobenzene depends on its application:

In Organic Reactions: Acts as an electrophile in nucleophilic substitution reactions.

In Biological Systems: The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules.

In Material Science: The functional groups can participate in polymerization or cross-linking reactions to form advanced materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared below with structurally analogous halogenated nitrobenzene derivatives, focusing on substituent positions, reactivity, and physicochemical properties.

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The methylsulfonyl (SO₂Me) and nitro (NO₂) groups in both compounds create a strong electron-deficient aromatic ring, directing further substitution to meta/para positions.

- Leaving Group Reactivity: The bromomethyl group (CH₂Br) is more reactive in nucleophilic substitutions (e.g., SN2 reactions) than the bromo group in 1-bromo-3-(methylsulfonyl)-5-nitrobenzene. This difference is critical in synthetic pathways requiring displacement reactions .

Crystallographic and Hydrogen-Bonding Patterns

While crystallographic data for the target compound are unavailable, analogous compounds (e.g., nitrobenzene derivatives) often exhibit hydrogen-bonding networks involving nitro and sulfonyl groups. For instance, methylsulfonyl groups can act as hydrogen-bond acceptors, influencing crystal packing and melting points . The absence of such data for the target compound highlights a gap in current literature.

Research Findings and Limitations

- Data Gaps: Lack of direct experimental data (e.g., melting points, solubility) limits detailed comparisons. Future studies should prioritize crystallographic analysis and thermodynamic profiling.

Biological Activity

2-(Bromomethyl)-1-chloro-5-(methylsulfonyl)-3-nitrobenzene (CAS No. 849035-80-9) is a synthetic organic compound with a molecular formula of C8H7BrClNO4S and a molecular weight of 328.57 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.

The compound features multiple functional groups, including a bromomethyl group, a chloro group, a methylsulfonyl group, and a nitro group, which contribute to its reactivity and biological activity. The presence of these groups suggests potential interactions with biological targets, making it a candidate for further investigation.

| Property | Value |

|---|---|

| Molecular Formula | C8H7BrClNO4S |

| Molecular Weight | 328.57 g/mol |

| CAS Number | 849035-80-9 |

| Synonyms | This compound |

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, related sulfonyl nitrobenzene derivatives have shown significant activity against breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values in the low micromolar range .

The proposed mechanism of action for compounds like this compound involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The presence of the nitro group may facilitate the formation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence suggesting antimicrobial activity. Compounds with similar structures have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. Preliminary results indicate that such compounds can inhibit bacterial growth effectively, potentially due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Study on Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of sulfonyl nitrobenzenes, including this compound. The study revealed that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 10 to 50 µM. The study concluded that structural modifications could enhance potency and selectivity .

Antimicrobial Testing

Another investigation focused on the antimicrobial properties of related compounds demonstrated that derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 30 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Safety and Toxicology

The compound is classified under GHS hazard statements indicating it may cause irritation upon contact and should be handled with care. Safety data sheets recommend using personal protective equipment when handling this compound .

Q & A

Q. Key Considerations :

- Order of substitution is critical due to directing effects (e.g., nitro and sulfonyl groups are strong electron-withdrawing groups).

- Monitor reaction progress using TLC or HPLC to avoid over-halogenation .

Basic: What analytical techniques are optimal for characterizing this compound?

Answer:

| Technique | Purpose | Expected Data |

|---|---|---|

| ¹H/¹³C NMR | Confirm substituent positions | - Methylsulfonyl: δ ~3.3 ppm (¹H), δ ~45 ppm (¹³C) - Bromomethyl: δ ~4.5 ppm (¹H) |

| Mass Spectrometry (HRMS) | Verify molecular formula | Exact mass: 337.91 g/mol (calculated for C₈H₆BrClNO₄S) |

| IR Spectroscopy | Identify functional groups | - NO₂: ~1520 cm⁻¹ - SO₂: ~1300-1150 cm⁻¹ |

| XRD | Confirm crystal structure | Not commonly reported; requires single-crystal growth. |

Note : Cross-validate results with HPLC purity analysis (>95%) .

Basic: What are the critical handling and storage protocols for this compound?

Q. Answer :

- Storage : Store at 2–4°C in airtight, light-resistant containers due to sensitivity to hydrolysis (bromomethyl group) and thermal instability .

- Safety :

- Decomposition Risks : Avoid strong bases or nucleophiles (e.g., amines) to prevent unwanted substitution reactions.

Advanced: How do the electron-withdrawing groups (EWGs) influence reactivity in cross-coupling reactions?

Answer :

The methylsulfonyl and nitro groups:

- Activate the ring for nucleophilic aromatic substitution (NAS) at positions ortho/para to EWGs.

- Deactivate electrophilic substitution.

Q. Experimental Design :

- Test reactivity with nucleophiles (e.g., amines, thiols) under varying conditions (polar aprotic solvents, elevated temperatures).

- Monitor regioselectivity via LC-MS. For example, the bromomethyl group may undergo SN2 displacement with NaN₃ to form azide derivatives .

Contradictions : Competing pathways (e.g., elimination vs. substitution) require optimization of solvent polarity and temperature.

Advanced: How can computational modeling predict substituent effects on reaction pathways?

Q. Answer :

DFT Calculations : Use Gaussian or ORCA to model:

- Charge distribution (MEP surfaces) to identify electrophilic/nucleophilic sites.

- Transition states for SN2 displacement at bromomethyl.

MD Simulations : Study solvent effects on reaction kinetics.

Case Study : Methylsulfonyl groups increase ring electron deficiency, lowering LUMO energy and favoring nucleophilic attack. Compare with analogues lacking sulfonyl groups (e.g., ) .

Advanced: What strategies mitigate competing side reactions during functionalization?

Q. Answer :

Q. Experimental Validation :

- Conduct small-scale trials with varying stoichiometries.

- Use in situ IR or Raman spectroscopy to detect intermediates.

Advanced: How does steric hindrance from substituents affect crystallization?

Q. Answer :

- Methylsulfonyl and nitro groups create steric bulk, complicating crystal packing.

- Strategies :

- Co-crystallize with small molecules (e.g., ethanol) to improve lattice formation.

- Slow evaporation from DMSO/water mixtures enhances crystal quality.

Data Gap : Limited XRD data for this compound; reference analogues like 1-bromo-3-chloro-5-fluorobenzene () for predicted symmetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.